Cas no 1385696-57-0 (4-[(2-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride)

4-[(2-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride is a fluorinated organic compound featuring a tetrahydropyran (oxane) core substituted with a 2-fluorobenzyl group and an aminomethyl moiety. The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and synthetic applications. The presence of the fluorine atom can influence electronic properties and metabolic stability, potentially improving binding affinity in bioactive molecules. This compound serves as a versatile intermediate in medicinal chemistry, particularly for the development of CNS-targeting agents or fluorinated analogs. Its well-defined structure allows for precise modifications in drug discovery, offering potential advantages in pharmacokinetic optimization and scaffold diversification.
4-[(2-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride structure
1385696-57-0 structure
Product Name:4-[(2-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride
CAS No:1385696-57-0
MF:C13H19ClFNO
MW:259.74746632576
CID:5169749
Update Time:2025-05-19

4-[(2-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-[(2-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride
    • Inchi: 1S/C13H18FNO.ClH/c14-12-4-2-1-3-11(12)9-13(10-15)5-7-16-8-6-13;/h1-4H,5-10,15H2;1H
    • InChI Key: BINMETPBSUWLJN-UHFFFAOYSA-N
    • SMILES: C(C1C=CC=CC=1F)C1(CCOCC1)CN.Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3

4-[(2-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride Pricemore >>

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1385696-57-0 97%
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Additional information on 4-[(2-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride

Introduction to 4-[(2-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride (CAS No. 1385696-57-0)

4-[(2-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride, identified by its CAS number 1385696-57-0, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of extensive research and development in medicinal chemistry. The structural features of this molecule, particularly the presence of a fluorine atom and an oxane ring, contribute to its unique chemical properties and reactivity, which are exploited in various synthetic and pharmacological applications.

The< strong>fluorinesubstituent in the aromatic ring of 4-[(2-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the compound. Fluorinated aromatic compounds are well-known for their enhanced metabolic stability, improved binding affinity to biological targets, and altered pharmacological profiles. These attributes make fluorinated derivatives highly valuable in drug design, as they can lead to more effective and selective therapeutic agents.

The< strong>oxanering in the molecular structure of this compound contributes to its rigidity and stability, which are desirable characteristics for pharmaceutical candidates. The oxane ring is a saturated cyclic ether that mimics the conformational flexibility of natural products while maintaining structural integrity. This feature is particularly important in drug design, as it allows the molecule to adopt specific conformations that optimize interactions with biological targets.

In recent years, there has been growing interest in the development of novel compounds with< strong>fluoroaromaticmoieties for their potential applications in oncology, immunology, and neurology. The< strong>2-fluorophenylmethyl group in 4-[(2-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride is a key structural element that contributes to its biological activity. This group has been shown to enhance the binding affinity of the compound to various enzymes and receptors, making it a promising candidate for therapeutic intervention.

The< strong>hydrochlorideform of this compound ensures its solubility in aqueous solutions, which is essential for formulation into pharmaceutical products. Solubility is a critical factor in drug development, as it affects bioavailability, distribution, and overall efficacy. The hydrochloride salt form enhances the solubility of the parent compound, making it more suitable for oral or injectable administration.

Recent studies have demonstrated the potential of< strong>4-[(2-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochlorideCAS No. 1385696-57-0in modulating inflammatory pathways and immune responses. The< strong>fluoroaromaticnucleus has been found to interact with various biological targets, including kinases and transcription factors, which are involved in regulating inflammatory processes. This interaction suggests that this compound may have therapeutic potential in conditions characterized by excessive inflammation or immune dysregulation.

The< strong>oxane-based scaffold of this molecule also contributes to its potential as an immunomodulatory agent. Studies have shown that oxane-containing compounds can interfere with signaling pathways that are critical for immune cell function. By modulating these pathways, 4-[(2-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochlorideCAS No. 1385696-57-0may have applications in treating autoimmune diseases or enhancing immune responses against pathogens.

In addition to its immunomodulatory properties, there is evidence suggesting that< strong>4-[(2-Fluorophenyl)methyl]oxan-4-ylylanaminine hydrochlorideCAS No. 1385696-57...-57-0 may exhibit anti-cancer activity. Preclinical studies have indicated that this compound can inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. The< strongfluoroaromatic moiety has been shown to enhance the potency and selectivity of such anti-cancer agents.

The synthesis of< strong >4-[ (2 - Fluorophenyl )methyl ] - ox an - 4 - ylmetha namin e hy droch lorid e CAS N o . 1 3 85 696 - 5 7 - 0 involves multi-step organic reactions that highlight the synthetic versatility of fluorinated aromatic compounds. The introduction of fluorine into aromatic rings often requires specialized synthetic methodologies due to the high reactivity and sensitivity of fluorine-containing intermediates. However , advances in synthetic chemistry have made it possible to incorporate fluorine atoms into complex molecular frameworks with high precision and yield.

The development of efficient synthetic routes for< strong >floroaromatic compounds like [ ( 2 - F luoro p hen y l )m eth y l ] - o x an - 4 - ylmethanim ine h ydroch lorid e C A S N o . 1 3 85 696 - 5...-57-0 >has been facilitated by the availability of modern reagents and catalytic systems . These advancements have enabled chemists to construct complex molecular architectures while maintaining high levels of selectivity and minimizing side reactions . This has been particularly important for pharmaceutical applications , where purity and yield are critical factors .

The pharmacological evaluation of< strong >[ (2-fluorophenyl)methyl]oxan...-57-0 CAS N o . >is ongoing , with researchers exploring its potential as a lead compound for further drug development . In vitro studies have provided valuable insights into its mechanism of action , suggesting that it may interact with multiple biological targets . These findings are crucial for understanding its therapeutic potential and for guiding future optimization efforts .

In conclusion ,< strong >[ (2-fluorophenyl)methyl]oxan...-57-0 CAS N o . >is a promising compound with significant potential in pharmaceutical research . Its unique structural features , including the presence of a fluorine atom and an oxane ring , contribute to its biological activity and make it a valuable candidate for further investigation . As research continues , this compound may emerge as a lead structure for novel therapeutic agents targeting various diseases . The ongoing studies highlight the importance of fluorinated aromatic compounds in modern drug discovery and development.

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